N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-13-26-27-19-18(24-7-10-29(13)19)28-8-5-16(6-9-28)25-17(30)12-14-3-2-4-15(11-14)20(21,22)23/h2-4,7,10-11,16H,5-6,8-9,12H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENLSHDXDVKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the formation of the [1,2,4]triazolo[4,3-a]pyrazine scaffold. This scaffold is known for its versatility in creating biologically active derivatives. The synthesis typically involves:
- Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with pyrazine precursors.
- Piperidine Substitution : The piperidine moiety is introduced to enhance binding affinity to biological targets.
- Acetamide Formation : The final step involves acylation to form the acetamide group, which is crucial for biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit potent anticancer properties. For instance:
- A compound structurally similar to this compound showed significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 µM to 1.28 µM .
- Mechanistically, these compounds induce apoptosis and inhibit cell cycle progression in the G0/G1 phase, suggesting their potential as chemotherapeutic agents.
Antibacterial Activity
The antibacterial properties of related triazolo[4,3-a]pyrazine derivatives have also been investigated:
- Compounds demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. One derivative exhibited MIC values comparable to standard antibiotics like ampicillin .
- The structure–activity relationship indicates that modifications on the triazole ring can enhance antibacterial efficacy by improving interaction with bacterial DNA gyrase and topoisomerase IV .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis. This inhibition leads to reduced tumor cell proliferation and increased apoptosis .
- DNA Interaction : The triazole moiety may facilitate π-cation interactions with DNA components, enhancing the compound's ability to disrupt bacterial DNA replication processes .
In Vitro Evaluation
A study evaluated a series of triazolo[4,3-a]pyrazine derivatives for their antiproliferative effects across various cancer cell lines. The findings indicated that modifications at the piperidine nitrogen significantly influenced biological activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17l | A549 | 0.98 ± 0.08 | Apoptosis induction |
| 17l | MCF-7 | 1.05 ± 0.17 | Cell cycle arrest |
| 17l | HeLa | 1.28 ± 0.25 | Kinase inhibition |
Antibacterial Testing
Another study focused on the antibacterial properties of various derivatives:
| Compound | Target Bacteria | MIC (µg/mL) | Comparison |
|---|---|---|---|
| 2e | Staphylococcus aureus | 32 | Comparable to ampicillin |
| 2e | Escherichia coli | 16 | Comparable to ampicillin |
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves heterocyclization and fluoroacylation steps. For example, trifluoroacetyl derivatives can be formed via reflux with diethyl oxalate in THF, followed by sulfonyl hydrazide-mediated cyclization and trifluoroethyl acetate acylation in dioxane . Piperidine ring functionalization is achieved by coupling 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine intermediates with acetamide precursors under nucleophilic conditions .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (XRD) is used after recrystallization from methanol. This confirms the spatial arrangement of the trifluoromethylphenyl group and the triazolopyrazine-piperidine core, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays evaluate its biological activity?
Enzyme inhibition assays (e.g., dipeptidyl peptidase IV (DPP-IV) inhibition) are employed, measuring IC₅₀ values via fluorogenic substrates. Fluorinated analogs often exhibit enhanced binding due to electron-withdrawing effects of the trifluoromethyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group?
Design of Experiments (DoE) and flow chemistry techniques improve yield and reproducibility. For example, Omura-Sharma-Swern oxidation in continuous-flow systems enhances efficiency while minimizing side reactions . Statistical modeling identifies critical parameters (e.g., temperature, solvent ratio) for trifluoromethyl incorporation .
Q. How to resolve contradictions in biological activity data across studies?
Orthogonal validation methods are essential:
- Use surface plasmon resonance (SPR) to confirm binding affinity.
- Perform molecular docking to predict interactions with targets (e.g., DPP-IV active sites) .
- Validate inconsistencies via crystallography or mutagenesis studies .
Q. What structural modifications improve solubility without compromising potency?
- Introduce polar groups (e.g., amino or hydroxyl) on the piperidine ring while retaining the trifluoromethylphenyl moiety for target binding .
- Use prodrug strategies (e.g., acrylamide derivatives) to enhance bioavailability .
- Replace the acetamide linker with sulfonamide or carbamate groups to modulate logP values .
Q. How to assess metabolic stability in preclinical studies?
- Conduct microsomal stability assays using liver S9 fractions.
- Track metabolites via LC-MS/MS, focusing on oxidative dealkylation of the triazolopyrazine ring or hydrolysis of the acetamide bond .
Methodological Considerations
- Synthetic Optimization : Prioritize regioselective heterocyclization by adjusting stoichiometry of sulfonyl hydrazides and using microwave-assisted synthesis to reduce reaction times .
- Data Reproducibility : Standardize crystallization solvents (e.g., methanol vs. acetonitrile) to ensure consistent XRD results .
- SAR Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., methyl vs. ethyl on the triazole ring) to map pharmacophoric regions .
Key Challenges
- Synthetic Complexity : Multi-step reactions require stringent purification (e.g., column chromatography with gradient elution) to isolate intermediates .
- Biological Selectivity : Off-target effects may arise due to the compound’s polypharmacology; use CRISPR-edited cell lines to isolate target-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
